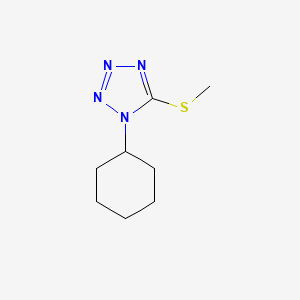![molecular formula C13H23NO2 B7571091 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, also known as CX717, is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX717 has shown promising results in preclinical studies as a cognitive enhancer and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain. This results in an increase in the strength of synaptic transmission and the induction of LTP, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, this compound has been shown to have other biochemical and physiological effects. This compound has been demonstrated to increase wakefulness and reduce sleep in animal models, suggesting a potential role in the treatment of sleep disorders. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential role in the treatment of sleep disorders and anxiety.
Métodos De Síntesis
The synthesis of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one involves a multi-step process starting with the reaction of cyclohexylmethylamine with 2-bromo-5-methyltetrahydrofuran to form the intermediate 3-(cyclohexylmethylamino)-5-methyltetrahydrofuran. This intermediate is then converted to this compound through a series of steps involving oxidation, deprotection, and cyclization reactions.
Aplicaciones Científicas De Investigación
3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been extensively studied in preclinical models for its cognitive-enhancing effects. In animal studies, this compound has been shown to improve learning and memory in various behavioral tasks, including the Morris water maze and novel object recognition tests. This compound has also been demonstrated to enhance synaptic plasticity and increase long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
Propiedades
IUPAC Name |
3-[cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-12(13(15)16-10)14(2)9-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHDMFGLUNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)



![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)

